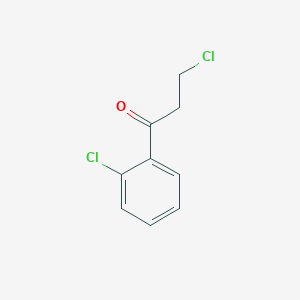![molecular formula C11H16N2O7 B12099970 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,4-二羟基-5-(羟甲基)氧戊环-2-基]-5-(2-羟乙基)嘧啶-2,4-二酮是一种复杂的 organik化合物,属于嘧啶核苷类。该化合物以一个嘧啶碱基连接到一个核糖基部分为特征,该核糖基部分进一步被羟基和羟甲基取代。它在各种生物化学过程中发挥着重要作用,并在科学研究中得到应用,特别是在化学、生物学和医药领域。
准备方法
合成路线和反应条件: 1-[3,4-二羟基-5-(羟甲基)氧戊环-2-基]-5-(2-羟乙基)嘧啶-2,4-二酮的合成通常涉及多步有机反应。一种常见的方法包括适当保护的核糖衍生物与嘧啶碱基的缩合。反应条件通常需要使用催化剂和特定的温度控制,以确保糖苷键的正确形成。
工业生产方法: 该化合物的工业生产可能涉及酶促合成,其中使用核苷磷酸化酶等酶催化核苷的形成。这种方法的优点在于其特异性和效率,减少了对大量纯化步骤的需求。
化学反应分析
反应类型: 1-[3,4-二羟基-5-(羟甲基)氧戊环-2-基]-5-(2-羟乙基)嘧啶-2,4-二酮会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成相应的酮或醛。
还原: 该化合物可以被还原形成二氢衍生物。
取代: 羟基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件:
氧化: 常用的试剂有高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃)。
还原: 硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 是典型的还原剂。
取代: 氯化亚砜 (SOCl₂) 或三溴化磷 (PBr₃) 等试剂用于取代反应。
主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成醛或酮,而取代反应可以引入各种官能团,例如卤化物或醚。
科学研究应用
1-[3,4-二羟基-5-(羟甲基)氧戊环-2-基]-5-(2-羟乙基)嘧啶-2,4-二酮在科学研究中具有多种应用:
化学: 它被用作合成更复杂分子的构建单元,以及分析化学中的标准物质。
生物学: 该化合物被用于研究核酸代谢,并作为 DNA 合成的标记。
医学: 它具有潜在的治疗应用,特别是在抗病毒和抗癌研究中,因为它能够干扰核酸合成。
工业: 该化合物被用于生产药物,以及作为各种生化分析中的试剂。
作用机制
1-[3,4-二羟基-5-(羟甲基)氧戊环-2-基]-5-(2-羟乙基)嘧啶-2,4-二酮发挥作用的机制涉及它掺入核酸中。它可以在 DNA 复制过程中充当链终止剂,从而抑制快速分裂细胞(如癌细胞或病毒)的增殖。分子靶标包括 DNA 聚合酶和其他参与核酸合成的酶。
类似化合物:
胸腺嘧啶核苷: 另一种嘧啶核苷,具有类似的结构,但官能团不同。
胞嘧啶核苷: 结构相似,但含有胞嘧啶碱基而不是嘧啶碱基。
尿嘧啶核苷: 嘧啶核苷,具有核糖糖,但缺少额外的羟基和羟甲基。
独特性: 1-[3,4-二羟基-5-(羟甲基)氧戊环-2-基]-5-(2-羟乙基)嘧啶-2,4-二酮由于其特定的取代模式而具有独特性,赋予其独特的化学和生物学特性。它能够干扰核酸合成,使其在治疗研究中特别有价值。
该化合物的多功能性和在各个领域的重要性突出了其在科学研究和工业应用中的重要性。
相似化合物的比较
Thymidine: Another pyrimidine nucleoside with a similar structure but different functional groups.
Cytidine: Similar in structure but contains a cytosine base instead of a pyrimidine base.
Uridine: A pyrimidine nucleoside with a ribose sugar but lacks the additional hydroxyl and hydroxymethyl groups.
Uniqueness: 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid synthesis makes it particularly valuable in therapeutic research.
This compound’s versatility and significance in various fields underscore its importance in scientific research and industrial applications.
属性
分子式 |
C11H16N2O7 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC 名称 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19) |
InChI 键 |
OSEOKIRHVJGJJM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)


![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)




![5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran](/img/structure/B12099934.png)
![13-[1,2-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12099939.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)
